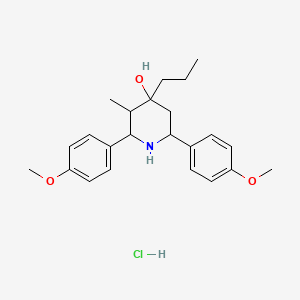![molecular formula C28H32N2O B4962528 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BMB belongs to the class of compounds known as benzamides and has been shown to have a range of interesting biological properties.
作用机制
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been shown to increase serotonin release, which may contribute to its antidepressant and anxiolytic effects. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have analgesic effects, possibly through its modulation of the endocannabinoid system.
实验室实验的优点和局限性
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide also has several limitations. It has low solubility in water, which can make it difficult to administer in animal studies. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide. One area of interest is the potential use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide as a treatment for drug addiction. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the potential use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide as a neuroprotective agent. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide and to identify potential new therapeutic targets.
合成方法
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide involves the reaction of 4-benzylpiperidine with 2-phenylethylamine, followed by the addition of benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The final product is purified using chromatography techniques. The yield of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is typically around 50%.
科学研究应用
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a range of interesting biological properties, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been shown to have potential as a treatment for drug addiction and as a neuroprotective agent.
属性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c31-28(29-18-15-23-7-3-1-4-8-23)27-13-11-26(12-14-27)22-30-19-16-25(17-20-30)21-24-9-5-2-6-10-24/h1-14,25H,15-22H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXPMYXGDYNWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
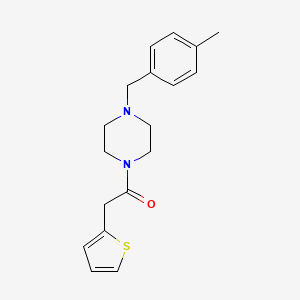
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
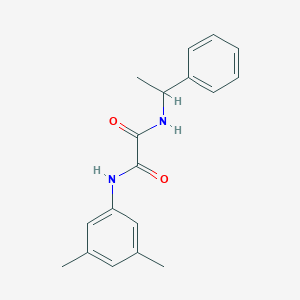
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
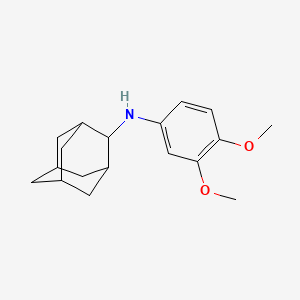
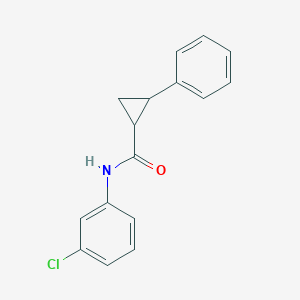
![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
